2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl chloride group, making it a versatile compound for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 3-nitrophenylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of urea derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonyl chloride
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
Uniqueness
2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C13H9Cl2N3O5S |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-chloro-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(4-5-12(11)24(15,22)23)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19) |
InChI Key |
TXIMCDTUKAIKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.